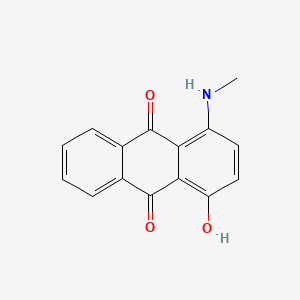

1-Hydroxy-4-(methylamino)anthraquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Hydroxy-4-(methylamino)anthraquinone, also known as Disperse Blue 22, is an organic compound with the molecular formula C15H11NO3. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and wide range of applications, particularly in the dye industry. This compound is characterized by its red crystalline powder form and its solubility in organic solvents such as chloroform and dichloromethane .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Hydroxy-4-(methylamino)anthraquinone can be synthesized through several methods. One common method involves the reaction of 1,4-dihydroxyanthraquinone with methylamine. This reaction typically occurs under basic conditions and requires an appropriate oxidizing agent .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Análisis De Reacciones Químicas

Coordination Chemistry and Metal Complexation

The hydroxyl (-OH) and methylamino (-NHCH₃) groups enable coordination with transition metals, forming complexes with potential bioactivity:

-

Cobalt(III) complexation : Forms CoQ₃ (Co(C₁₅H₁₀NO₃)₃) with distorted octahedral geometry, confirmed by UV-Vis, FTIR, and cyclic voltammetry .

-

DNA interaction : The planar anthraquinone core intercalates with DNA, while the methylamino group facilitates hydrogen bonding to phosphate backbones .

Key Findings :

-

Redox activity of the Co(III) complex alters DNA binding kinetics, inducing apoptosis in cancer cells (IC₅₀ = 95 μg/mL for MCF-7 cells) .

-

Substituent positioning (e.g., -OH at C1, -NHCH₃ at C4) enhances binding affinity to DNA and surfactant micelles via hydrophobic and electrostatic interactions .

Redox and Antioxidant Behavior

The compound exhibits dual redox activity :

-

Hydrogen atom transfer (HAT) : The phenolic -OH group donates a hydrogen atom to free radicals (e.g., - OH, O₂- ⁻), forming a stabilized aryloxy radical .

-

Single electron transfer (SET) : The methylamino group participates in electron donation, reducing reactive oxygen species (ROS) .

Table 2: Antioxidant Mechanism Parameters

| Mechanism | Key Parameter | Value/Description | Source |

|---|---|---|---|

| HAT | O-H BDE* | ~320 kJ/mol (estimated) | |

| SET | Ionization Potential | ~750 kJ/mol (calculated) | |

| SPLET† | pKa of -OH | ~9.5 (predicted) |

*Bond dissociation enthalpy; †Sequential proton loss electron transfer

Metabolic Transformations

In biological systems, the compound undergoes enzymatic modifications :

-

N-demethylation : Cytochrome P450 enzymes oxidize the methylamino group to produce 1-hydroxy-4-aminoanthraquinone .

-

Reductive activation : NADPH-dependent reductases convert the anthraquinone core to semiquinone radicals, generating ROS (e.g., O₂- ⁻, H₂O₂) .

Toxicological Implications :

-

Metabolic intermediates exhibit mutagenic potential via DNA adduct formation .

-

LD₅₀ (oral, rat): 6.65 g/kg, indicating low acute toxicity but chronic risks from reactive metabolites .

Functionalization and Derivatives

The methylamino group serves as a site for further chemical modifications:

-

Acylation : Reacts with methacryloyl chloride to form polymerizable derivatives for dye applications .

-

Alkylation : Forms quaternary ammonium salts under basic conditions, enhancing solubility in polar solvents .

Example Reaction :

This compound + Methacryloyl Chloride→Methacrylated Dye (λₘₐₓ = 590 nm)

Conditions: Dichloromethane, 0°C, triethylamine catalyst .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1-Hydroxy-4-(methylamino)anthraquinone exhibits notable pharmacological properties, particularly in cancer treatment and other therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of anthraquinone derivatives, including this compound. For instance, anthraquinones are known to inhibit crucial proteins involved in cell cycle regulation and induce apoptosis in cancer cells. A systematic review indicated that various anthraquinone derivatives show selective cytotoxicity against different cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of Anthraquinone Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | TBD | Induces apoptosis |

| 1,3-Dihydroxy-9,10-anthraquinone | MCF-7 | TBD | Cell cycle arrest |

| Daunorubicin | Various | 0.5 - 10 | DNA intercalation |

| Doxorubicin | Various | 0.1 - 1 | Topoisomerase inhibition |

Mechanistic Insights

Research has shown that anthraquinones can activate apoptotic pathways and inhibit specific kinases involved in tumorigenesis. For example, studies on the inhibition of c-Met kinase by anthraquinone analogs revealed promising results with IC50 values indicating effective inhibition in lung cancer cells .

Antimicrobial Properties

Beyond anticancer applications, this compound has demonstrated antimicrobial activity. Anthraquinones have been reported to exhibit antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains .

Table 2: Antimicrobial Activity of Anthraquinones

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Emodin | Candida albicans | TBD |

Dye and Pigment Production

Anthraquinones are widely used as dyes due to their vibrant colors and stability. This compound serves as a dye in textiles and other materials. Its application in dyeing processes is attributed to its ability to form strong bonds with fabric fibers .

Catalytic Applications

The compound also finds use as a catalyst in various chemical reactions, particularly those involving redox processes. Its ability to undergo reversible redox reactions makes it suitable for applications in environmental remediation and organic synthesis .

Study on Anticancer Efficacy

A recent study examined the efficacy of several anthraquinone derivatives against a panel of human cancer cell lines. Among these, this compound exhibited promising results against colorectal cancer cells, with ongoing investigations into its mechanism of action focusing on apoptosis induction .

Toxicological Assessments

Toxicological studies have evaluated the safety profile of anthraquinones, including acute toxicity assessments which provide insights into their safe handling and application in pharmaceuticals . The median lethal doses (LD50) for various routes of administration have been documented, indicating a need for careful consideration in therapeutic contexts.

Mecanismo De Acción

The mechanism of action of 1-Hydroxy-4-(methylamino)anthraquinone involves its interaction with cellular components, particularly DNA. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival . Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects .

Comparación Con Compuestos Similares

Similar Compounds

1-Hydroxyanthraquinone: Similar in structure but lacks the methylamino group.

4-Methylaminoanthraquinone: Similar but lacks the hydroxy group.

1,4-Dihydroxyanthraquinone: Contains two hydroxy groups instead of one hydroxy and one methylamino group.

Uniqueness

1-Hydroxy-4-(methylamino)anthraquinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methylamino groups allows for a range of chemical reactions and interactions that are not possible with other anthraquinone derivatives .

Propiedades

Número CAS |

6373-16-6 |

|---|---|

Fórmula molecular |

C15H11NO3 |

Peso molecular |

253.25 g/mol |

Nombre IUPAC |

1-hydroxy-4-(methylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C15H11NO3/c1-16-10-6-7-11(17)13-12(10)14(18)8-4-2-3-5-9(8)15(13)19/h2-7,16-17H,1H3 |

Clave InChI |

CLSZOXOVVBCADB-UHFFFAOYSA-N |

SMILES |

CNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |

SMILES canónico |

CNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |

Key on ui other cas no. |

6373-16-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.